Ethyl 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Its core structure consists of a 1,2,3,4-tetrahydropyrimidine ring substituted at position 4 with a phenyl group, position 6 with a piperazinylmethyl moiety, and position 5 with an ethyl ester. The piperazine ring is further functionalized with a 4-methoxyphenyl group, which introduces electron-donating properties and modulates lipophilicity. This substitution pattern distinguishes it from analogues with halogenated or acylated piperazine derivatives. The compound’s synthesis likely involves a Biginelli reaction, a well-established method for dihydropyrimidinones, followed by piperazine coupling .
Properties
IUPAC Name |
ethyl 6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-3-33-24(30)22-21(26-25(31)27-23(22)18-7-5-4-6-8-18)17-28-13-15-29(16-14-28)19-9-11-20(32-2)12-10-19/h4-12,23H,3,13-17H2,1-2H3,(H2,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAHFZGQOUAVSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in a variety of cellular processes, including inflammation, immunity, differentiation, cell growth, tumorigenesis, and apoptosis.
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, through a favorable interaction with their active residues. This interaction leads to the inhibition of ER stress and apoptosis, as well as the NF-kB inflammatory pathway.
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and the ER stress pathway . The inhibition of these pathways results in the reduction of inflammation and apoptosis, respectively. The compound also inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells.
Pharmacokinetics
The compound’s neuroprotective and anti-inflammatory properties suggest that it may have good bioavailability.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties. It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biochemical Analysis
Biological Activity
Ethyl 6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (referred to as Compound A) is a synthetic compound with potential therapeutic applications. The compound's structure includes a tetrahydropyrimidine core, which is known for its diverse biological activities. This article reviews the biological activity of Compound A, focusing on its mechanisms of action, pharmacological properties, and potential clinical applications.
- Molecular Formula : C25H30N4O4
- Molecular Weight : 450.539 g/mol
- Purity : Typically 95% .
Compound A primarily targets ATF4 and NF-kB proteins , which are crucial in various cellular processes including stress response and inflammation.
Target Proteins
| Target Protein | Function |
|---|---|
| ATF4 | Regulates gene expression in response to stress |
| NF-kB | Involved in immune response and inflammation |
Mode of Action
The compound interacts favorably with the active residues of these proteins, influencing pathways such as:
- NF-kB inflammatory pathway
- Endoplasmic Reticulum (ER) stress pathway .
Neuroprotective Effects
Preliminary studies indicate that Compound A exhibits neuroprotective properties. It may protect neuronal cells from oxidative stress and apoptosis by modulating cellular signaling pathways related to inflammation and cell survival .
Anti-inflammatory Properties
The compound has demonstrated significant anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
Pharmacokinetics
The pharmacokinetic profile of Compound A indicates good bioavailability, which is essential for its therapeutic effectiveness. Its ability to penetrate biological membranes allows for effective interaction with target proteins .
Cellular Effects
Research has shown that Compound A influences cell signaling pathways, gene expression, and cellular metabolism. It alters the expression of genes involved in inflammation and stress responses .
Case Studies
- Neuroprotection Study : In a study involving neuronal cell cultures exposed to oxidative stress, Compound A significantly reduced cell death compared to controls.
- Inflammation Model : In animal models of inflammation, administration of Compound A resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6 .
Comparative Analysis
The following table summarizes the biological activities of Compound A compared to other related compounds:
| Compound Name | Neuroprotective Activity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| Compound A | Yes | Yes | NF-kB inhibition |
| Compound B | Moderate | Yes | COX inhibition |
| Compound C | Yes | Moderate | Cytokine modulation |
Comparison with Similar Compounds
The structural and physicochemical properties of this compound are compared below with related derivatives (Table 1). Key differences include substituent groups at positions 4, 6, and the piperazine ring, which influence molecular weight, logP, and hydrogen-bonding capacity.
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula (C₂₇H₃₂N₄O₄).
†Predicted using fragment-based methods.
‡Calculated from molecular formula (C₂₅H₂₆Cl₂N₄O₃).
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s 4-methoxyphenyl group on piperazine reduces logP (~2.5) compared to chlorinated analogues (e.g., 3.2 for the 3-chlorophenyl derivative ). The 4-methoxybenzoyl substituent in increases logP (2.88) due to the aromatic acyl group.
- Thioxo substitution at position 2 (e.g., ) lowers logP (~1.8) by enhancing polarity.
Hydrogen-Bonding and Solubility: The oxo group at position 2 and the piperazine nitrogen atoms contribute to hydrogen-bond acceptor capacity (8–9 acceptors), favoring aqueous solubility. Thioxo derivatives (e.g., ) have fewer acceptors but similar donor counts.
Chlorine atoms in and enhance electron-withdrawing effects, which may influence receptor binding compared to the electron-donating methoxy group in the target compound.
Biological Implications: While specific activity data for the target compound is unavailable, structural analogues like (pyrimidinones) exhibit antimicrobial and antitumor properties. The piperazine moiety in the target compound may enhance CNS permeability, as seen in related neuroactive agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
